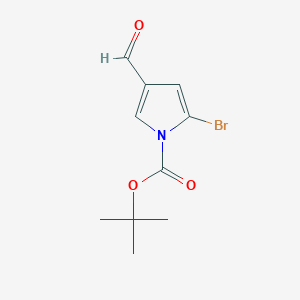

tert-Butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-bromo-4-formylpyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-10(2,3)15-9(14)12-5-7(6-13)4-8(12)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMCSSQRIHKGAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation and Protection

Selective Bromination

- Bromination is typically performed using bromine sources such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to selectively brominate the 2-position of the pyrrole ring.

- Reaction conditions are optimized to avoid polybromination or overreaction. Cooling and use of solvents like dichloromethane or tetrahydrofuran (THF) are common.

- For example, bromination of tert-butyl pyrrole-1-carboxylate derivatives can be achieved at low temperatures with a stoichiometric amount of bromine or NBS.

Formylation at the 4-Position

- Formylation of the brominated pyrrole is carried out using formylation reagents such as the Vilsmeier-Haack reagent (formed from POCl3 and DMF) or by directed lithiation followed by quenching with DMF.

- The formyl group is introduced selectively at the 4-position due to the directing effects of the bromine and the nitrogen protecting group.

- The reaction is often performed under inert atmosphere with temperature control to maximize yield and selectivity.

Suzuki-Miyaura Coupling (Alternative Route)

- Some synthetic strategies employ Suzuki-Miyaura cross-coupling to assemble the pyrrole core with the formyl and bromo substituents.

- For example, 4-bromo-1H-pyrrole-2-carbaldehyde can be coupled with 1-(tert-butoxycarbonyl)-1H-pyrrol-2-ylboronic acid using tetrakis(triphenylphosphine)palladium(0) as catalyst, sodium carbonate as base, in a DME/H2O solvent system at 100 °C for 16 hours.

- This method affords tert-butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate in moderate yields (~23%) after chromatographic purification.

Experimental Data and Yields

Purification and Characterization

- After synthesis, the crude product is typically purified by silica gel column chromatography using solvent mixtures such as hexanes/ethyl acetate or methanol/dichloromethane.

- Purity is confirmed by NMR spectroscopy, mass spectrometry, and sometimes X-ray crystallography.

- The compound’s molecular weight is 274.11 g/mol, and its molecular formula is C10H12BrNO3.

Research Findings and Optimization Notes

- The Suzuki-Miyaura coupling method, while moderate in yield, allows for the synthesis of complex pyrrole derivatives with functional groups such as formyl and bromo substituents in a controlled manner.

- Optimization of reaction conditions such as temperature, solvent system, and catalyst loading is crucial to improve yields and reduce side products.

- Alternative methods such as direct bromination followed by formylation are classical but require careful control to avoid overreaction.

- The use of protecting groups like tert-butyl carbamate is essential for directing substitution and improving the stability of intermediates.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in a solvent like ethanol.

Major Products:

Substitution: Formation of 2-amino-4-formyl-1H-pyrrole-1-carboxylate derivatives.

Oxidation: Formation of 2-bromo-4-carboxy-1H-pyrrole-1-carboxylate.

Reduction: Formation of 2-bromo-4-hydroxymethyl-1H-pyrrole-1-carboxylate.

Scientific Research Applications

Synthesis of Bioactive Compounds

Tert-butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate serves as a versatile intermediate in the synthesis of various bioactive compounds. For example, it has been employed in the development of pyrrole-based derivatives that exhibit antitumor activity. Studies have shown that derivatives synthesized from this compound can inhibit cancer cell lines such as A-549 and MDA-MB-468, demonstrating IC50 values ranging from 0.065 to 9.4 µmol/L .

Antitumor Activity

Research indicates that compounds derived from this compound have potential as antitumor agents. For instance, a study highlighted the synthesis of novel pyrrole derivatives that showed promising results against specific cancer cell lines, suggesting a new template for drug development . The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth.

Chemical Synthesis Techniques

The compound is utilized in various synthetic methodologies, including:

- Suzuki-Miyaura Coupling : This method has been used to synthesize biaryl carbaldehydes from this compound, showcasing its utility in forming complex molecular architectures .

- Horner-Wadsworth-Emmons Reaction : This reaction has facilitated the formation of pyrrole derivatives with enhanced biological activity, further expanding the scope of applications for this compound .

Material Science

In addition to biological applications, this compound has potential uses in material science. Its derivatives can be incorporated into polymers or used as building blocks for functional materials due to their unique electronic properties and stability.

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and formyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations :

- The bromo group in the target compound enables cross-coupling reactions (e.g., Suzuki), while the borono group in the analogous compound () directly participates in such couplings .

- The formyl group distinguishes the target compound by offering a site for nucleophilic addition or condensation, absent in methyl- or borono-substituted analogs .

- Steric hindrance from bulky substituents (e.g., biphenyl in ) reduces reactivity compared to the smaller formyl group in the target compound .

Spectroscopic Data Analysis

NMR spectroscopy highlights the electronic effects of substituents:

¹H NMR Comparison

¹³C NMR Comparison

- The formyl carbon (δ ~190) in the target compound is a hallmark absent in other analogs.

Biological Activity

tert-Butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate is a heterocyclic compound characterized by a pyrrole ring with a tert-butyl ester, a bromine atom, and a formyl group. Its unique structure provides significant potential for various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

- Molecular Formula : C₉H₁₀BrN₁O₃

- CAS Number : 1250261-62-1

The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in chemical syntheses, particularly in pharmaceuticals and agrochemicals .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary data suggest its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Mycobacterium tuberculosis | 5 µg/mL |

These findings highlight its potential as an antibacterial agent, especially in the context of rising antibiotic resistance .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

| Cell Line | IC₅₀ (µM) |

|---|---|

| A-549 (Lung cancer) | 9.4 |

| MDA-MB-468 (Breast cancer) | 6.5 |

| HeLa (Cervical cancer) | 8.0 |

The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .

The biological activity of this compound is attributed to its interactions with cellular targets, such as enzymes and receptors. The bromine atom may enhance its binding affinity to these targets, facilitating its antimicrobial and anticancer effects.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : It could act as a ligand for certain receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Case Studies

Several studies have been conducted to explore the efficacy of this compound:

- Antimicrobial Efficacy Study :

- Anticancer Activity Assessment :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrrole core. Bromination can be achieved using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions, while formylation may employ the Vilsmeier-Haack reaction. Optimization includes temperature control (e.g., lithiation at -78°C for regioselectivity ), reaction time (e.g., 2–24 hours for formylation ), and stoichiometric ratios. Silica gel column chromatography is standard for purification, with eluent systems tailored to polarity (e.g., ethyl acetate/hexane gradients ).

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the formyl proton (δ ~9.8–10.2 ppm) and deshielded pyrrole protons adjacent to bromine (δ ~6.5–7.5 ppm) .

- IR Spectroscopy : C=O stretches (~1700 cm⁻¹) confirm the carboxylate and formyl groups.

- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺ or [M+Na]⁺) and isotopic patterns for bromine.

- X-ray Crystallography : Resolves regiochemistry and steric effects from the tert-butyl group, with refinement using SHELXL .

Q. How do the bromo and formyl substituents influence further derivatization?

- Methodological Answer :

- Bromo Group : Enables Suzuki-Miyaura cross-coupling with boronic acids (Pd catalysis) or nucleophilic substitutions. Steric hindrance from the tert-butyl group may necessitate bulky ligands (e.g., SPhos) .

- Formyl Group : Participates in condensations (e.g., hydrazones for hydrazide synthesis) or reductions (e.g., NaBH₄ to hydroxymethyl derivatives). Competing reactivity between substituents requires sequential protection/deprotection strategies .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Silica gel chromatography is standard, with gradient elution (e.g., 10–30% ethyl acetate in hexane). Recrystallization from ethyl acetate/hexane mixtures improves purity, leveraging differences in solubility between the product and byproducts .

Advanced Research Questions

Q. How is SHELX software applied in refining the crystal structure of this compound?

- Methodological Answer : SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding networks. Critical steps include:

- Data Collection : High-resolution (<1.0 Å) datasets reduce R-factor residuals (target <0.05) .

- Hydrogen Bonding : Validate O–H···O interactions (e.g., formyl oxygen as an acceptor) with bond distances (2.6–3.0 Å) and angles (>120°) .

- Disorder Modeling : Address tert-butyl group rotational disorder using PART instructions in SHELXL .

Q. What mechanistic insights explain contradictions in synthetic yields across literature reports?

- Methodological Answer : Divergent yields often stem from competing pathways (e.g., over-bromination or formyl group oxidation). Methodologies to resolve these include:

- Kinetic Studies : Monitor intermediates via in-situ IR or NMR to identify rate-limiting steps .

- Computational Modeling : DFT calculations predict transition states for bromination or formylation, guiding solvent/catalyst selection .

- Isotopic Labeling : Use ²H or ¹³C isotopes to trace reaction pathways and byproduct formation .

Q. How do intermolecular interactions in the crystal lattice affect physicochemical properties?

- Methodological Answer : Hydrogen bonding (e.g., C=O···H–O interactions) and π-stacking of pyrrole rings influence melting points and solubility. For example, coplanar arrangements of the formyl and carboxylate groups enhance crystallinity but reduce solubility in apolar solvents .

Q. What strategies mitigate challenges in regioselective functionalization of the pyrrole ring?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.